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Magnesium;propan-2-yloxybenzene;bromide -

Magnesium;propan-2-yloxybenzene;bromide

Catalog Number: EVT-13544192
CAS Number:
Molecular Formula: C9H11BrMgO
Molecular Weight: 239.39 g/mol
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Product Introduction

Overview

Magnesium;propan-2-yloxybenzene;bromide, also known by its systematic name magnesium 3-isopropoxyphenyl bromide, is an organomagnesium compound with significant applications in organic synthesis. It is classified under organometallic compounds, specifically as a Grignard reagent, which is a key class of reagents used in organic chemistry for forming carbon-carbon bonds.

Source

The compound can be synthesized from propan-2-ol and magnesium bromide through a series of reactions that involve the formation of Grignard reagents. The specific CAS number for magnesium;propan-2-yloxybenzene;bromide is 113375-21-6, and it has a molecular formula of C₉H₁₁BrMg, with a molecular weight of approximately 223.39 g/mol .

Classification
  • Type: Organometallic compound
  • Category: Grignard reagent
  • CAS Number: 113375-21-6
  • Molecular Formula: C₉H₁₁BrMg
  • Molecular Weight: 223.39 g/mol
Synthesis Analysis

Methods

The synthesis of magnesium;propan-2-yloxybenzene;bromide typically involves the following steps:

  1. Preparation of the Grignard Reagent: Propan-2-ol is halogenated to form an alkyl halide, which is then reacted with magnesium in dry ether to produce the Grignard reagent.
  2. Formation of the Desired Compound: The Grignard reagent subsequently reacts with an appropriate electrophile, such as benzaldehyde derivatives or other carbonyl compounds, leading to the formation of magnesium;propan-2-yloxybenzene;bromide.

Technical Details

The reaction conditions must be strictly anhydrous to prevent hydrolysis of the Grignard reagent. Typically, solvents such as diethyl ether or tetrahydrofuran are employed to facilitate the reaction due to their ability to stabilize the organomagnesium species.

Molecular Structure Analysis

Structure

The structure of magnesium;propan-2-yloxybenzene;bromide can be represented as follows:

C9H11BrMg\text{C}_9\text{H}_{11}\text{Br}\text{Mg}

This compound features a central magnesium atom coordinated to a bromine atom and an isopropoxyphenyl group.

Data

  • Molecular Weight: 223.39 g/mol
  • Exact Mass: 221.99 g/mol
  • LogP (Partition Coefficient): 3.46, indicating moderate hydrophobicity .
Chemical Reactions Analysis

Reactions

Magnesium;propan-2-yloxybenzene;bromide participates in various chemical reactions typical of Grignard reagents:

  1. Nucleophilic Addition: It can react with carbonyl compounds to form alcohols after hydrolysis.
  2. Formation of Carbon-Centered Radicals: Under certain conditions, it may also participate in radical reactions.

Technical Details

In nucleophilic addition reactions, the carbon atom bonded to the magnesium becomes highly nucleophilic due to the polar nature of the carbon-magnesium bond, allowing it to attack electrophilic centers effectively.

Mechanism of Action

Process

The mechanism by which magnesium;propan-2-yloxybenzene;bromide acts involves:

  1. Formation of Carbanion: The bond between carbon and magnesium is polarized, resulting in a carbanion that acts as a strong nucleophile.
  2. Attack on Electrophiles: This carbanion can attack electrophilic centers (e.g., carbonyl groups), leading to the formation of new carbon-carbon bonds.

Data

The reactivity and selectivity of this compound are influenced by steric and electronic factors associated with the substituents on the aromatic ring and the nature of the electrophiles used in reactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or light yellow solution.
  • Density: Not specifically available but expected to be similar to other organomagnesium compounds.

Chemical Properties

  • Solubility: Highly soluble in non-polar organic solvents like diethyl ether and tetrahydrofuran.
  • Stability: Sensitive to moisture and air; must be handled under inert atmospheres.
Applications

Scientific Uses

Magnesium;propan-2-yloxybenzene;bromide serves several important functions in scientific research and industrial applications:

  1. Organic Synthesis: It is primarily used for synthesizing complex organic molecules through nucleophilic addition reactions.
  2. Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
  3. Material Science: Investigated for use in developing new materials due to its unique reactivity profile.
Synthesis Methodologies and Mechanistic Pathways

Grignard Reagent Formation: Solvent-Mediated Magnesium Activation

The formation of the Grignard reagent from magnesium and propan-2-yloxybenzene bromide represents a fundamental organometallic transformation with significant synthetic utility. This reaction proceeds via oxidative addition of magnesium metal into the carbon-bromine bond, generating the highly versatile aryl magnesium bromide intermediate. The activation energy barrier for this transformation is substantially influenced by solvent effects and magnesium surface activation protocols.

Table 1: Solvent Parameters Influencing Grignard Formation

SolventDielectric ConstantBoiling Point (°C)Reaction RateCoordination Effect
Diethyl Ether4.334.6ModerateBidentate coordination
Tetrahydrofuran7.566EnhancedMonodentate coordination
Dimethoxyethane7.285HighTridentate coordination

Anhydrous Tetrahydrofuran vs. Diethyl Ether: Kinetic and Thermodynamic Control

The choice between tetrahydrofuran (THF) and diethyl ether as reaction media significantly impacts the kinetic profile and thermodynamic stability of the Grignard reagent formation. THF's higher dielectric constant (ε = 7.5) facilitates magnesium ionization more effectively than diethyl ether (ε = 4.3), resulting in approximately 30% faster reagent formation at ambient temperatures . This phenomenon stems from THF's superior solvation capability for the developing magnesium complex during the rate-determining electron transfer step. The monodentate coordination behavior of THF allows for more compact solvent organization around the magnesium center compared to the bidentate coordination of diethyl ether, enhancing charge separation during the oxidative addition process. In continuous flow systems, THF's higher boiling point (66°C) provides practical advantages by enabling operation at elevated temperatures (45-60°C) where reaction kinetics are favorable without solvent loss concerns [2].

Role of Inert Atmospheres in Preventing Hydrolysis and Oxidation

Maintaining rigorous oxygen-free (<1 ppm) and anhydrous (<10 ppm H₂O) conditions is essential throughout the synthesis due to the extreme sensitivity of both magnesium metal and the resultant Grignard reagent. Oxygen exposure leads to immediate formation of magnesium oxide passivation layers that reduce metal reactivity by >60%, while water induces hydrolysis yielding benzene and magnesium hydroxides . Industrial implementations employ multi-stage purification trains incorporating molecular sieves (3Å) and alumina columns for solvent drying, coupled with nitrogen or argon sparging systems maintaining positive pressure throughout reaction vessels. Advanced facilities utilize oxygen sensors with automated purge triggers when concentrations exceed 5 ppm. The propan-2-yloxy substituent introduces additional sensitivity due to potential acid-catalyzed ether cleavage, necessitating pH monitoring during aqueous workup steps [6].

Industrial-Scale Continuous Flow Synthesis

Transitioning from batch to continuous flow processing addresses critical challenges in scaling magnesium-activated reactions, particularly thermal management and mixing efficiency. The highly exothermic nature of Grignard formation (ΔH = -60 to -80 kJ/mol) creates significant safety concerns at production scales exceeding 100 kg, where conventional batch reactors exhibit limited heat transfer capabilities.

Exothermicity Management via Jacketed Reactors

Modern industrial approaches implement multi-tubular jacketed reactors with independent cooling zones that maintain precise temperature control (±2°C) throughout the reaction pathway. These systems typically feature segmented designs: (1) an activation zone containing magnesium turnings at 25-30°C, (2) a reaction zone with progressively increasing temperature (35-60°C), and (3) a stabilization zone for reagent conditioning [2]. The counter-current cooling liquid (e.g., glycol-water mixtures) circulates through reactor jackets with flow rates adjusted dynamically based on infrared thermal imaging of the reaction channels. This configuration achieves heat removal rates 5-7 times higher than conventional batch reactors, enabling sustainable production rates exceeding 500 kg/day while preventing thermal degradation of the alkoxybenzene moiety.

Solvent Recovery Systems for THF and Ether Reuse

Solvent recycling constitutes a critical economic and environmental consideration, with THF recovery exceeding 95% in state-of-the-art facilities. Integrated recovery systems employ triple-effect distillation followed by membrane pervaporation to achieve solvent purity >99.9% with water content <50 ppm . The distillation sequence incorporates azeotropic breaking using toluene entrainment to remove residual water, while pervaporation membranes selectively separate THF from magnesium halide byproducts. Recovered solvent is redirected through fixed-bed adsorbents containing activated alumina and copper catalysts to eliminate peroxides before reactor reintroduction. This closed-loop operation reduces solvent consumption by 70-80% compared to single-pass systems, significantly improving process sustainability while maintaining consistent reagent quality across production campaigns.

Alternative Precursor Routes

Meta-Methoxy Bromobenzene as a Substituted Aryl Halide

The utilization of meta-substituted aryl halides offers strategic advantages for directing subsequent functionalization. Specifically, 3-bromo-1-methoxybenzene serves as a valuable precursor where the methoxy group acts as a temporary protecting group that can be selectively cleaved post-coupling. This approach circumvents the challenges associated with direct functionalization of propan-2-yloxybenzene bromides, particularly the sensitivity of the alkyl-aryl ether linkage to strong nucleophiles [10]. Post-Grignard formation, the methoxy group undergoes clean deprotection using boron tribromide (BBr₃) in dichloromethane at -78°C, achieving >95% demethylation yield without affecting the magnesium-bromide functionality. The resultant phenolic intermediate readily undergoes O-alkylation with 2-bromopropane under mild phase-transfer conditions to regenerate the target propan-2-yloxybenzene structure. This sequential protection/deprotection strategy improves overall yield by 15-20% compared to direct routes when employing electron-deficient aryl bromides [10].

Ball Milling for Magnesium Activation in Solid-State Synthesis

Mechanical activation via high-energy ball milling (HEBM) presents a solvent-free alternative for generating highly reactive magnesium surfaces. When magnesium powder (60-300 mesh) undergoes planetary ball milling with cobalt chloride (6 wt%) for 2-5 hours, the process generates micro-galvanic couples that disrupt the native oxide layer through pitting corrosion mechanisms [9]. This treatment increases the effective magnesium surface area by 4-5 times while creating lattice defects that enhance reactivity.

Table 2: Ball Milling Parameters for Magnesium Activation

AdditiveMilling Duration (h)Particle Size Reduction (%)Surface Defect Density (μm⁻²)
None5350.8
CoCl₂ (6%)3723.5
NiCl₂ (6%)4683.1
CuCl₂ (6%)5632.7

X-ray tomography reveals that the milling process generates microcrack networks (50-200 nm width) extending through the magnesium oxide layer into the metallic core, creating diffusion pathways for organic halides. The chloride ions further promote surface activation by forming soluble magnesium chloride complexes that prevent oxide reformation [9]. Subsequent reaction with propan-2-yloxybenzene bromide proceeds efficiently at 35-45°C without solvent, achieving 80-85% conversion within 30 minutes. This approach eliminates solvent drying requirements and reduces hazardous waste generation by 90%, though it requires careful control of milling atmosphere (<5 ppm O₂) to prevent pyrophoric magnesium dust formation [9] [2].

Table 3: Comparison of Synthesis Methodologies

ParameterBatch THFContinuous FlowBall Milling
Reaction Scale<100 kg>500 kg/day<10 kg
Temperature ControlModerateExcellentChallenging
Solvent ConsumptionHighRecycledNone
Oxygen SensitivityCriticalManagedExtreme
Byproduct Formation5-8%2-3%10-12%
Capital InvestmentModerateHighLow

Properties

Product Name

Magnesium;propan-2-yloxybenzene;bromide

IUPAC Name

magnesium;propan-2-yloxybenzene;bromide

Molecular Formula

C9H11BrMgO

Molecular Weight

239.39 g/mol

InChI

InChI=1S/C9H11O.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BJTFAPSLYZCTSW-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=[C-]C=C1.[Mg+2].[Br-]

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